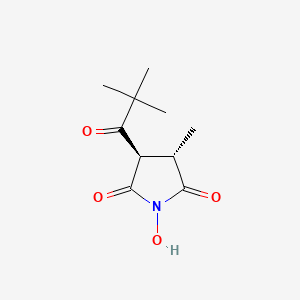
(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the use of chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity. For instance, a lipase-mediated resolution protocol can be employed to obtain the desired enantiomer with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s stereochemistry and functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
(3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a chiral ligand in enzyme-catalyzed reactions, aiding in the study of enzyme mechanisms and stereoselectivity .
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors. Additionally, it is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding is crucial for its biological effects and therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (3S,4R)-1-Hydroxy-3-methyl-4-pivaloylpyrrolidine-2,5-dione include other chiral pyrrolidines and pivaloyl derivatives. Examples include (3R,4S)-3-methoxy-4-methylaminopyrrolidine and (3S,4R)-3-methoxy-4-methylaminopyrrolidine .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique reactivity and binding properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H15NO4 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(3R,4S)-3-(2,2-dimethylpropanoyl)-1-hydroxy-4-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H15NO4/c1-5-6(7(12)10(2,3)4)9(14)11(15)8(5)13/h5-6,15H,1-4H3/t5-,6+/m0/s1 |
Clé InChI |
ILLLRTMSIPOCQS-NTSWFWBYSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=O)N(C1=O)O)C(=O)C(C)(C)C |
SMILES canonique |
CC1C(C(=O)N(C1=O)O)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




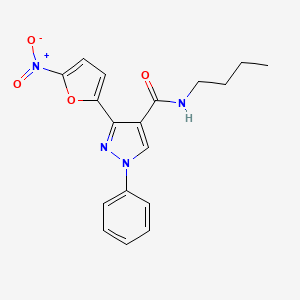
![4-Chlorobenzo[d]oxazole-2-sulfonamide](/img/structure/B12883213.png)
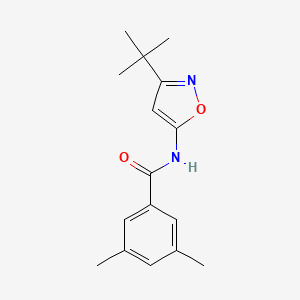

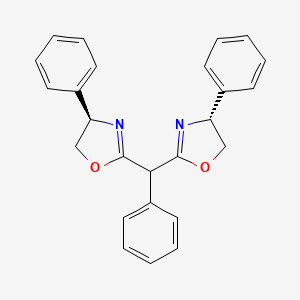
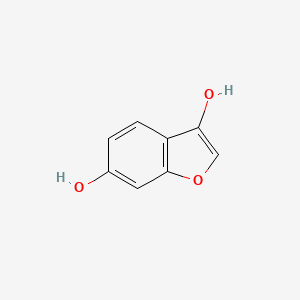
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
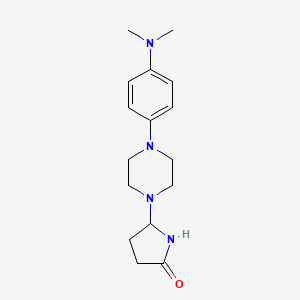
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
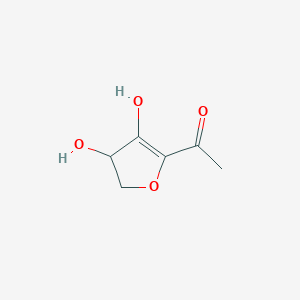
![2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12883270.png)
